molecular formula C5H9ClO B046218 4-(Chloromethoxy)but-1-ene CAS No. 117983-52-5

4-(Chloromethoxy)but-1-ene

Cat. No. B046218
M. Wt: 120.58 g/mol
InChI Key: NTOHEIGDXUUXSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-(Chloromethoxy)but-1-ene” involves reactions of 1-(chloromethoxy)prop-2-ene and 1-(chloromethoxy)prop-2-yne with thioacetamide, thiourea, and phenylthiourea, resulting in the preparation of previously unknown imidothioates . These compounds are promising intermediates for further chemical reactions .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethoxy)but-1-ene” consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure can be obtained from databases like ChemSpider .


Chemical Reactions Analysis

“4-(Chloromethoxy)but-1-ene” has been used in various chemical reactions. For instance, it has been used in the chloromethylation of benzene and alkylbenzenes . It has also been used in the preparation of two kinds of chloromethylated polystyrene particles .

Safety And Hazards

The safety data sheet (SDS) for “4-(Chloromethoxy)but-1-ene” provides information about its hazards. It is highly flammable and may be fatal if swallowed and enters airways. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(chloromethoxy)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-2-3-4-7-5-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOHEIGDXUUXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405295
Record name 4-(chloromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethoxy)but-1-ene

CAS RN

117983-52-5
Record name 4-(chloromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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